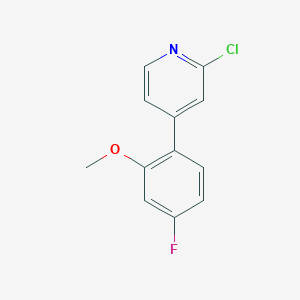
2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine
概要
説明
2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine is a chemical compound that is used as an intermediate in the synthesis of various biologically active molecules . It is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine involves the reaction of 4-fluoro-2-methoxyphenylboronic acid with 4-bromo-2-chloropyridine in the presence of a palladium catalyst . This reaction is part of the Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .Chemical Reactions Analysis
The chemical reactions involving 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine are primarily cross-coupling reactions. These reactions are used to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules .科学的研究の応用
Chemical Synthesis and Derivative Formation
Research shows that various derivatives of pyridine, including compounds similar to 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine, are synthesized for exploring their chemical properties and potential applications. For example, the reaction of pyridine with CsSO4F leads to products such as 2-fluoropyridine and 2-pyridyl fluorosulphonate, indicating the compound's reactivity and potential in forming diverse derivatives (Stavber & Zupan, 1990). Similarly, the Hiyama cross-coupling of pyridyltrimethylsilanes shows the efficiency of incorporating chloro, fluoro, or methoxy substituents on the pyridine ring, leading to functional bi(het)aryl compounds (Pierrat, Gros, & Fort, 2005).
Photophysical Properties
A study on 2-methoxy- and 2-morpholino pyridine compounds, which are structurally related to 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine, reveals their application as highly emissive fluorophores. These compounds show high fluorescence quantum yields in various solvents and the solid state, demonstrating their potential use in fluorescence-based applications (Hagimori et al., 2019).
Antimicrobial Activity
Research on pyrazoline and amino cyanopyridine derivatives, including structures related to 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine, shows their potential antimicrobial activity. These compounds are synthesized and characterized for their effectiveness against various microbes, highlighting the compound's potential in pharmaceutical and medicinal chemistry (Dangar, Borkhataria, & Shah, 2014).
Photophysics and Sensor Applications
The study of photophysical characteristics of pyridine derivatives, including those similar to 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine, reveals their potential in sensor applications. These compounds exhibit unique emission properties when interacting with different solvents, indicating their suitability as sensors for various applications (Behera, Karak, & Krishnamoorthy, 2015).
特性
IUPAC Name |
2-chloro-4-(4-fluoro-2-methoxyphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO/c1-16-11-7-9(14)2-3-10(11)8-4-5-15-12(13)6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROVANCXMGYVLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine | |
CAS RN |
1333468-54-4 | |
| Record name | 2-chloro-4-(4-fluoro-2-methoxyphenyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate hydrochloride](/img/structure/B1396768.png)
![N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride](/img/structure/B1396769.png)
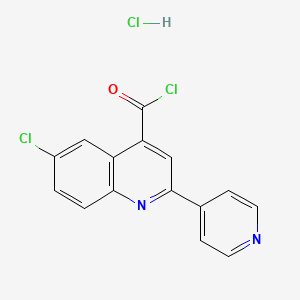
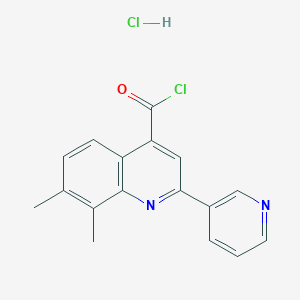
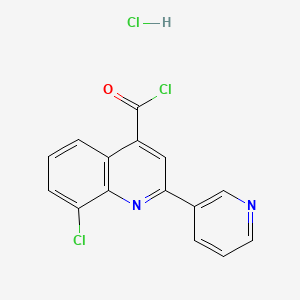
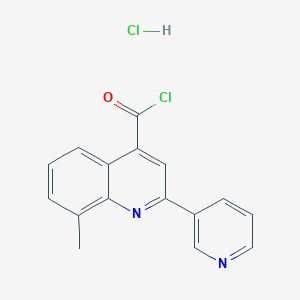
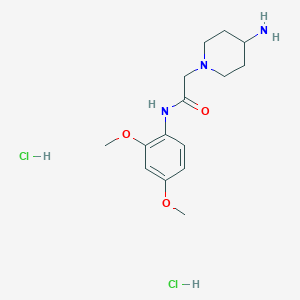
![[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]amine hydrochloride](/img/structure/B1396780.png)
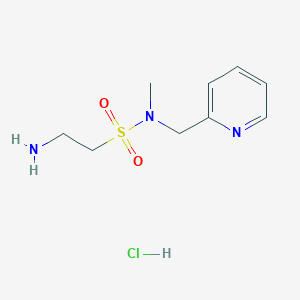
![[(2,5-Dimethyl-3-thienyl)methyl]methylamine hydrochloride](/img/structure/B1396784.png)

![([1-(5-Chloro-2-thienyl)cyclopentyl]methyl)amine hydrochloride](/img/structure/B1396787.png)
![N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride](/img/structure/B1396788.png)
